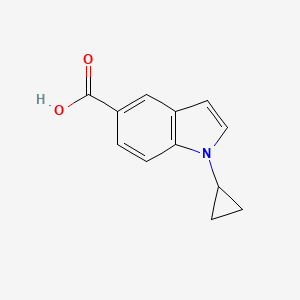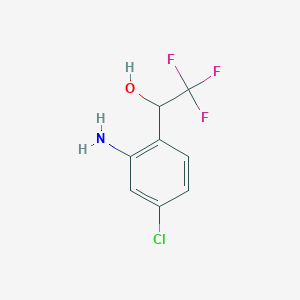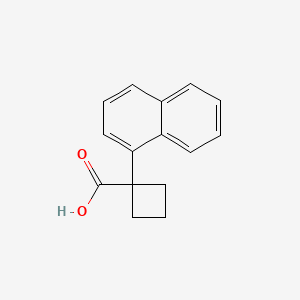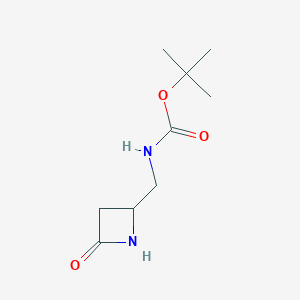
Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of azetidinone, a four-membered lactam, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate typically involves the reaction of azetidinone derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
Starting Material: Azetidinone derivative
Reagent: Tert-butyl chloroformate
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Inert atmosphere, room temperature
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of reduced azetidinone derivatives
Substitution: Formation of substituted carbamates
科学研究应用
Chemistry: Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate is used as a building block in the synthesis of various organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antibiotics and antiviral agents. Its azetidinone core is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and stability make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the tert-butyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
相似化合物的比较
- Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate
- This compound
- This compound
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This makes it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
tert-butyl N-[(4-oxoazetidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)10-5-6-4-7(12)11-6/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJJGJOSSIGSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
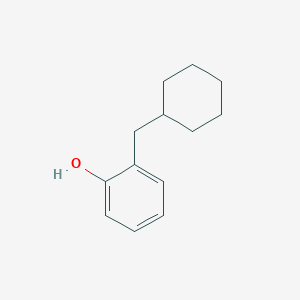
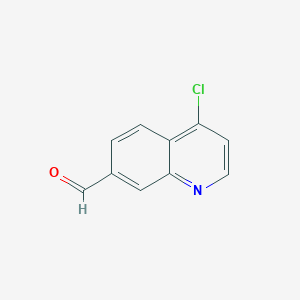
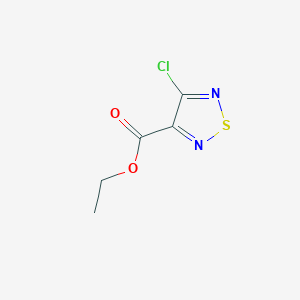
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011263.png)
![4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8011264.png)
![2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8011278.png)
![4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B8011283.png)
![tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8011288.png)
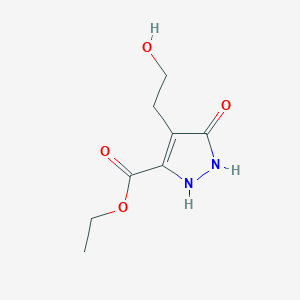
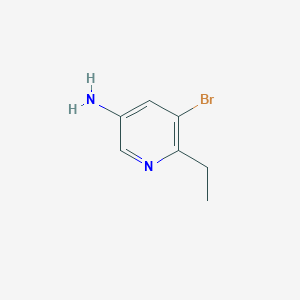
![5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8011306.png)
